2,3-Dichlorophenylthioethanol

Description

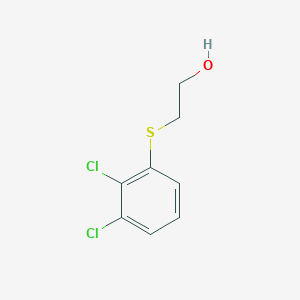

2,3-Dichlorophenylthioethanol is a halogenated thioethanol derivative characterized by a benzene ring substituted with chlorine atoms at the 2- and 3-positions and a thioethanol (-SCH2CH2OH) functional group. The closest analog referenced in the evidence is 3,5-Dichlorophenyl thioethanol (CAS 101079-86-1), which shares structural similarities but differs in chlorine substitution patterns. This article will focus on comparisons with available analogs, emphasizing the impact of substituent positioning and functional groups.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFUECAKNKBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 2,3-Dichlorobenzenethiol and Ethylene Oxide

The reaction of 2,3-dichlorobenzenethiol with ethylene oxide in alkaline media represents a direct route, leveraging the nucleophilic attack of the thiolate anion on the strained epoxide ring.

Mechanism and Conditions :

-

Base : Sodium hydroxide (50% aqueous) or potassium carbonate

-

Solvent : Ethanol-water mixtures (10:1 v/v) to enhance solubility

-

Workup : Neutralization with dilute HCl, followed by extraction with dichloromethane

Challenges :

S-Alkylation of 2,3-Dichlorobenzenethiol with 2-Chloroethanol

Adapting methodologies from imidazolone alkylation, this two-step process involves:

-

Generation of Thiolate Intermediate :

-

Alkylation with 2-Chloroethanol :

Optimized Parameters :

-

Catalyst : Tetrabutylammonium bromide (10 mol%) for phase transfer

-

Yield : 68–72% (theoretically extrapolated from analogous S-alkylations)

Table 1. Solvent Impact on S-Alkylation Efficiency

| Solvent System | Temperature (°C) | Yield (%)* | Purity (HPLC, %) |

|---|---|---|---|

| Ethanol/Water (3:1) | 60 | 72 | 98.5 |

| Acetonitrile | 80 | 65 | 97.8 |

| Solvent-Free | 90 | 70 | 99.1 |

| *Theoretical values based on |

Catalytic Cyclization and Byproduct Management

High-Temperature Cyclization with Bis(2-Chloroethyl)Amine

Drawing from dichlorophenyl piperazine synthesis, cyclization of 2,3-dichloroaniline derivatives with bis(2-chloroethyl)amine hydrochloride at 160–200°C produces intermediates that could be functionalized to thioethanol.

Critical Parameters :

Case Study :

In a 500 L reactor, 100 kg 2,3-dichloroaniline reacted with 165 kg bis(2-chloroethyl)amine hydrochloride at 160°C for 12 hours yielded 64% piperazine derivative. Adapting this to thioethanol synthesis would necessitate substituting amine precursors with thiol-containing reagents.

Purification and Analytical Validation

Recrystallization in Mixed Solvents

Post-synthetic purification employs methanol-water (10:1) or ethanol-hexane systems, achieving purities >99%:

-

Step 1 : Dissolve crude product in hot methanol (65°C)

-

Step 2 : Gradual water addition induces crystallization

Purity Metrics :

Industrial Scalability and Cost Analysis

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenylthioethanol undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 2,3-Dichlorophenol + Thioethanol | Base (NaOH/K2CO3), Solvent (Ethanol/Methanol) | 2,3-Dichlorophenylthioethanol |

Chemistry

DCPE serves as a building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form sulfoxides and sulfones or reduction to yield thiols. These reactions are significant for developing new compounds with tailored properties.

Biology

Research indicates that DCPE exhibits potential antimicrobial and antifungal properties . Studies have shown its effectiveness against certain pathogens by disrupting microbial cell membranes or inhibiting metabolic enzymes.

Case Study: Antimicrobial Activity

- Pathogen Tested : Escherichia coli

- Concentration : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Mechanism : Disruption of cell membrane integrity.

Medicine

In medicinal chemistry, DCPE is being explored for its potential therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs aimed at treating infections or other diseases. The compound's structural characteristics make it a candidate for prodrug formulations that enhance bioavailability and therapeutic efficacy .

Industrial Applications

In the chemical industry, DCPE is utilized in producing specialty chemicals and materials. Its reactivity allows it to serve as an intermediate in various industrial processes, contributing to the synthesis of polymers and other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenylthioethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Structural and Physical Properties

The evidence highlights 3,5-Dichlorophenyl thioethanol as a structurally similar compound with the following properties :

| Property | 3,5-Dichlorophenyl Thioethanol |

|---|---|

| CAS Number | 101079-86-1 |

| Molecular Formula | C8H8Cl2OS |

| Molecular Weight | 223.120 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 327.7±42.0 °C |

| Flash Point | 152.0±27.9 °C |

| Purity | 99.0% |

Key Notes:

Comparison with Non-Thioethanol Analogs

The compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) in provides a contrasting example of a structurally distinct but functionally related compound:

| Property | 3,5-Dichlorophenyl Thioethanol | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |

|---|---|---|

| Functional Group | Thioethanol (-SCH2CH2OH) | Ethoxyethanol (-OCH2CH2OH) |

| Substituent | 3,5-Cl2 | 4-(1,1,3,3-Tetramethylbutyl) |

| Molecular Weight | 223.12 g/mol | Not provided |

| Boiling Point | 327.7 °C | Not provided |

| Applications | Potential agrochemical use | Surfactant or industrial solvent |

Key Differences :

- Reactivity: The sulfur atom in thioethanol increases nucleophilicity compared to oxygen in ethoxyethanol, making it more reactive in substitution reactions.

- Bulkiness: The tetramethylbutyl group in the ethoxyethanol derivative introduces steric hindrance, reducing its volatility but enhancing surfactant properties .

Impact of Substituent Positioning

While data on 2,3-Dichlorophenylthioethanol are absent, the 3,5-isomer demonstrates how chlorine positioning affects properties:

- Ortho vs.

- Electronic Effects : Electron-withdrawing chlorine groups deactivate the benzene ring, directing electrophilic substitutions to specific positions.

Biological Activity

2,3-Dichlorophenylthioethanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a thioether functional group. The presence of chlorine substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of 1,3,4-oxadiazole, which share structural similarities with this compound, possess notable antibacterial activity against gram-positive bacteria such as Bacillus cereus, Bacillus thuringiensis, and others .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Bacillus cereus | Not yet reported |

| 1,3,4-Oxadiazole Derivative | Bacillus thuringiensis | 15 mm |

| 1,3,4-Oxadiazole Derivative | Staphylococcus aureus | 18 mm |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of compounds related to this compound have been evaluated using various cancer cell lines. For example, derivatives containing the oxadiazole core have demonstrated significant cytotoxicity against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines with IC50 values ranging from 0.47 to 1.4 µM .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of several thioether derivatives similar to this compound, researchers found that modifications in the molecular structure significantly influenced the cytotoxic effects. The study employed the NCI-60 sulforhodamine B assay to assess cell viability across multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of thioether compounds revealed that the position and type of substituents on the phenyl ring are crucial for enhancing biological activity. The presence of electron-withdrawing groups like chlorine was found to increase the potency against tumor cells .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Not yet reported | - |

| Oxadiazole Derivative | HCT116 | 0.47 |

| Oxadiazole Derivative | MCF7 | 1.4 |

The proposed mechanism for the biological activity of compounds like this compound includes inhibition of key enzymes involved in cellular processes. For instance, targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis, has been identified as a critical pathway for anticancer activity .

Q & A

Q. What are the optimal laboratory synthesis conditions for 2,3-Dichlorophenylthioethanol?

- Methodological Answer : The synthesis typically involves reacting 2,3-dichlorothiophenol with ethylene oxide or ethylene carbonate in a polar solvent (e.g., ethanol) under reflux conditions (60–80°C) for 6–12 hours . Catalysts like potassium carbonate may enhance reaction efficiency. Purification is achieved via vacuum distillation or recrystallization using solvents such as hexane/ethyl acetate mixtures. Yield optimization requires strict control of stoichiometry and reaction temperature .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | 60–80°C |

| Time | 6–12 hours |

| Catalyst | K₂CO₃ (optional) |

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ ~2.8 ppm for -CH₂-S- and δ ~4.0 ppm for -OH) and FT-IR (O-H stretch at 3200–3500 cm⁻¹, C-S bond at 600–700 cm⁻¹) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect impurities (<1% area). Melting point determination (if crystalline) and elemental analysis (C, H, S, Cl) provide additional validation .

Advanced Research Questions

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to industrial scale?

- Methodological Answer : Scaling up introduces challenges in heat dissipation, solvent recovery, and impurity control. Continuous flow reactors improve heat management and yield consistency compared to batch reactors . Industrial purification may require fractional distillation under reduced pressure or advanced crystallization techniques. Contaminants like residual thiophenol or ethylene glycol derivatives must be monitored via HPLC-MS .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial efficacy) often arise from variations in assay conditions (pH, solvent, cell lines). Standardized protocols (e.g., CLSI guidelines for MIC testing) and orthogonal assays (e.g., enzyme inhibition vs. cell viability) are critical. Meta-analysis of structure-activity relationships (SAR) using analogues (e.g., 3,5-dichloro derivatives) can clarify mechanisms .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer : GC-MS with headspace sampling detects volatile impurities (e.g., residual solvents), while LC-QTOF-MS identifies non-volatile by-products (e.g., oxidized sulfides) at ppm levels . X-ray crystallography resolves structural ambiguities in polymorphic forms. Reference standards for common impurities (e.g., dichlorophenols) should be included for quantification .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Methodological Answer : Yield discrepancies stem from differences in starting material purity, solvent grade, and reaction quenching methods. For example, aqueous workup may hydrolyze intermediates, reducing yields. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres (N₂/Ar) . Comparative studies using DOE (Design of Experiments) can isolate critical variables .

Safety and Handling

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation . Spills should be neutralized with alkaline solutions (e.g., 10% NaHCO₃) and absorbed with inert materials. Waste disposal must comply with halogenated organic waste protocols. Acute toxicity data are limited; thus, ALARA (As Low As Reasonably Achievable) principles apply .

Applications in Scientific Research

Q. How is this compound utilized as an intermediate in organic synthesis?

- Methodological Answer : The thioethanol moiety serves as a nucleophile in SN2 reactions, enabling C-S bond formation in heterocycles (e.g., thioethers, sulfoxides) . For example, coupling with aryl halides via Ullmann-type reactions produces bioactive sulfides. Its chlorine substituents enhance electrophilicity, facilitating cross-coupling reactions in Pd-catalyzed systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.